molecular formula C6H6ClNO2 B13944921 3-Ethyl-1,2-oxazole-4-carbonyl chloride CAS No. 99803-70-0

3-Ethyl-1,2-oxazole-4-carbonyl chloride

Cat. No.: B13944921
CAS No.: 99803-70-0
M. Wt: 159.57 g/mol
InChI Key: ZNTSIQAUERECOK-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-oxazole-4-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2-oxazole-4-carbonyl chloride typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another common method is the reaction of α-haloketones with formamide . The reaction conditions often require specific temperatures and catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor has been shown to be effective for the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,2-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxazoles.

    Reduction: Corresponding alcohols or amines.

    Substitution: Amides or esters.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2-oxazole-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1,2-oxazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and carbonyl chloride functionality make it a versatile intermediate for further chemical transformations and applications.

Properties

CAS No.

99803-70-0

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

3-ethyl-1,2-oxazole-4-carbonyl chloride

InChI

InChI=1S/C6H6ClNO2/c1-2-5-4(6(7)9)3-10-8-5/h3H,2H2,1H3

InChI Key

ZNTSIQAUERECOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC=C1C(=O)Cl

Origin of Product

United States

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